molecular formula C16H10O2 B1295867 2-Benzylidene-1h-indene-1,3(2h)-dione CAS No. 5381-33-9

2-Benzylidene-1h-indene-1,3(2h)-dione

Cat. No.: B1295867
CAS No.: 5381-33-9
M. Wt: 234.25 g/mol
InChI Key: OPKPFEWFKYKJCF-UHFFFAOYSA-N
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Description

2-Benzylidene-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a benzylidene group attached to the indene-1,3-dione core

Scientific Research Applications

2-Benzylidene-1H-indene-1,3(2H)-dione has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-Benzylidene-1h-indene-1,3(2h)-dione plays a significant role in biochemical reactions, particularly in the synthesis of indenodihydropyridine and indenopyridine compounds . It interacts with 1,1-eneamines in a cascade reaction, forming C-C and C-N bonds . This interaction is facilitated by enzymes and proteins that catalyze the reaction, ensuring high yields and potential biological activity of the resulting compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes, leading to alterations in gene expression and metabolic pathways . The compound’s ability to form stable complexes with target proteins is essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for the compound’s biochemical activity and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione can be achieved through a cascade reaction involving 1,1-eneamines and benzylidene-1H-indene-1,3(2H)-diones. This reaction is typically carried out in ethanol media, where the targeted compounds are efficiently obtained by simple filtration without any further post-treatment . The reaction involves the construction of C-C and C-N bonds in a one-step cascade process. Additionally, when 1,4-dioxane is used as a solvent and the mixture is refluxed for about 12 hours, indenopyridine compounds are produced .

Industrial Production Methods

The mild temperature, atom economy, and high yields of the reaction make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated benzylidene groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzylidene group.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylidene-1H-indene-1,3-dione: Lacks the 2H designation but has a similar core structure.

    1-Benzylidene-2H-indene-1,3-dione: Differently substituted indene derivative.

    3-Benzylidene-1H-indene-1,2-dione: Another positional isomer with a different substitution pattern.

Uniqueness

2-Benzylidene-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the benzylidene group at the 2-position.

Properties

IUPAC Name

2-benzylideneindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKPFEWFKYKJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285409
Record name 2-benzylidene-1h-indene-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-33-9
Record name NSC41694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzylidene-1h-indene-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZYLIDENE-1,3-INDANDIONE
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

(8) (Chem. Pharm. Bull. 1974, 22(2), 448-451). Boron oxide (720 mg, 10.26 mmol) and benzaldehyde (800 mg, 7.53 mmol) were added to a stirred solution of the indandione (1.00 g, 6.84 mmol) and piperidine (3 drops) in 10.2 ml of benzene. The solution was refluxed with stirring for 30 minutes. After filtration of the solution, the filtrate was concentrated under reduced pressure. The resulting crystalline solid was recrystallized from ethanol to afford 1.00 g (62.4%) of yellowish-green platelets: mp 149.5-150.0° C. (lit. mp 150° C., Okukawa, et al., Chem. Pharm. Bull., 1974, 22(2), 448-451). 1H NMR (250 MHz) δ 8.47-8.45 (m, 2H), 8.06-7.99 (m, 2H), 7.90 (s, 1H), 7.84-7.79 (m, 2H), 7.58-7.50 (m, 3H); 13C NMR (62.7 MHz) 190.5, 189.2, 147.2, 142.7, 140.2, 135.6, 135.4, 134.3, 133.4, 133.2, 129.3, 129.0, 123.5, 123.5 ppm.
Quantity
720 mg
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reactant
Reaction Step One
Quantity
800 mg
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reactant
Reaction Step One
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1 g
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reactant
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0 (± 1) mol
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catalyst
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10.2 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,3-indandione (43.8 g) and piperidine (44 mg) in dry benzene (500 ml) was added benzaldhyde (31.8 g). The mixture was heated to reflux and the water generated was removed by Dean-Stark trap. After 24 hours, the mixture was evaporated to dryness. The residue was recrystallized from ethanol (200 ml) to give 2-benzylidene-1,3-indandione as a yellow solid (50.6 g).
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
44 mg
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catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic applications of 2-Benzylidene-1H-indene-1,3(2H)-dione derivatives highlighted in recent research?

A1: this compound derivatives, also known as benzylidene-1H-indene-1,3(2H)-diones (BIDs), have been explored as building blocks for synthesizing various heterocyclic compounds. Recent research demonstrates their use in creating:

  • Indenodihydropyridines: BIDs react with 1,1-eneamines in ethanol through a cascade reaction involving C-C and C-N bond formation to yield indenodihydropyridines. This method is advantageous due to its mild reaction conditions, atom economy, and high yields. []
  • Indenopyridines: When the reaction between BIDs and 1,1-eneamines is carried out in 1,4-dioxane under reflux, indenopyridines are formed. This highlights the impact of solvent and temperature on product selectivity in these reactions. []
  • Bis(4H-chromene-3-carbonitrile) derivatives: While not directly used in the synthesis, bis(2-benzylidene-1H-indene)-1,3-(2H)-dione derivatives can be obtained as major products when bis(arylidenemalononitriles) react with indandione. This reaction pathway offers a potential route for synthesizing complex bis-chromene derivatives. []

Q2: What biological activities have been investigated for compounds synthesized using this compound derivatives?

A2: Research indicates that some compounds derived from this compound exhibit promising biological activities. Specifically:

  • Anti-influenza virus activity: Novel bis(4H-chromene-3-carbonitrile) derivatives, synthesized with bis(2-benzylidene-1H-indene)-1,3-(2H)-dione as a byproduct, have been investigated for their activity against the H5N1 influenza virus. [] This finding suggests the potential of these derivatives as lead compounds for developing novel antiviral agents.

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